molecular formula C6H3LiN4O2 B2531172 Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2408970-04-5

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2531172
CAS No.: 2408970-04-5
M. Wt: 170.06
InChI Key: NFAQRXZQXHGCBK-UHFFFAOYSA-M
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Description

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core with a carboxylate group at position 6, coordinated to a lithium ion. This structure confers unique physicochemical and biological properties, distinguishing it from related derivatives.

Properties

IUPAC Name

lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.Li/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAQRXZQXHGCBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C=NC2=NC=NN21)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction proceeds under mild conditions to yield the desired triazolopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 . These interactions can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

  • Isomeric differences : [1,2,4]Triazolo[1,5-c]pyrimidines exhibit distinct NMR shifts (e.g., C3-H and C5-H protons in [4,3-c] isomers appear more downfield than [1,5-c] isomers) and higher melting points (Table 1, ).
  • Substituent effects: Ethyl esters with methylthio (), morpholino (), or aryl groups () alter solubility and stability.

Physical Properties Comparison

Compound (Substituents) Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
[1,2,4]Triazolo[4,3-c]pyrimidine 7 220–225 C3-H: 8.95; C5-H: 7.80
[1,2,4]Triazolo[1,5-c]pyrimidine 6 195–200 C2-H: 8.30; C5-H: 7.60
Ethyl 2-(methylthio)-7-oxo derivative 277 N/A
Lithium salt (inferred) Likely >250 Carboxylate COO⁻: ~170 (13C NMR) N/A

The lithium salt’s carboxylate group enhances polarity, likely increasing water solubility compared to ethyl esters (e.g., –7).

Target Compound (Inferred)

  • Lithium’s neuroprotective role (e.g., in bipolar disorder) may synergize with the triazolopyrimidine core for neurological applications.

Analogues with Documented Activities

  • Neuroprotection : 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine counters Alzheimer’s peptide-induced apoptosis ().
  • Anticancer : Ethyl 4,7-dihydro-7-oxo-2-p-tolyl derivatives inhibit tumor growth ().
  • Antimicrobial: Triazolopyrimidines with morpholino or furan substituents exhibit antibacterial and antifungal properties ().

Biological Activity

Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the class of triazolopyrimidines, which are characterized by a fused triazole and pyrimidine ring system. The synthesis of this compound typically involves multicomponent reactions that yield high purity and efficiency. For example, one common synthetic route employs enaminonitriles and benzohydrazides under microwave irradiation to achieve good yields without the need for additional catalysts or reagents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : This compound has been shown to inhibit various enzymes involved in critical cellular processes. For instance, it targets tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1), which are significant in cancer progression .
  • Modulation of Signaling Pathways : It affects several signaling pathways, including the ERK signaling pathway. Research indicates that derivatives of this compound can suppress ERK phosphorylation levels, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

This compound exhibits potent anticancer activity across various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1Apoptosis induction
Compound 2HCT-1160.53Tubulin polymerization inhibition
Compound 4MGC-8032.1LSD1 inhibition

These findings indicate that this compound and its derivatives can effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The compound also shows promise in neuroprotection. Studies demonstrate its ability to reduce inflammation and oxidative stress in neuronal cells by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide . This suggests potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria highlights its potential role as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines (MGC-803, HCT-116). The results indicated significant growth inhibition with IC50 values lower than those of standard chemotherapeutics .
  • Mechanistic Studies : Research focusing on the molecular mechanisms revealed that this compound induces apoptosis through mitochondrial pathways and regulates cell cycle-related proteins .
  • Neuroprotective Applications : In vitro studies demonstrated that derivatives could protect neuronal cells from oxidative stress-induced damage by modulating inflammatory responses .

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